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This technical guide provides an in-depth analysis of the spectroscopic data for (S)-(+)-2-
Methylbutyl methanesulfonate, a key chiral building block in organic synthesis. The focus is

on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering researchers,

scientists, and drug development professionals a comprehensive resource for the identification

and characterization of this important compound.

Introduction
(S)-(+)-2-Methylbutyl methanesulfonate (CAS No. 104418-40-8) is a chiral sulfonic acid

ester.[1][2] Its structure consists of a chiral 2-methylbutyl group attached to a methanesulfonate

(mesylate) moiety. The chirality of this molecule makes it a valuable intermediate in the

asymmetric synthesis of pharmaceuticals and other fine chemicals.[2] Accurate spectroscopic

characterization is paramount to ensure stereochemical integrity and purity, which are critical

for its applications. This guide will detail the expected ¹H NMR, ¹³C NMR, and IR spectroscopic

features of this molecule, providing a basis for its unambiguous identification.
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The molecular structure of (S)-(+)-2-Methylbutyl methanesulfonate is presented below. The

chiral center is located at the C2 position of the butyl chain.

Caption: Molecular Structure of (S)-(+)-2-Methylbutyl Methanesulfonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic

molecules. For (S)-(+)-2-Methylbutyl methanesulfonate, both ¹H and ¹³C NMR provide

distinct signals that can be assigned to specific atoms within the molecule.

¹H NMR Spectroscopy
The proton NMR spectrum of (S)-(+)-2-Methylbutyl methanesulfonate is expected to show

signals corresponding to the seven distinct proton environments. The chemical shifts are

influenced by the electron-withdrawing methanesulfonate group, which deshields adjacent

protons.

Table 1: Predicted ¹H NMR Data for (S)-(+)-2-Methylbutyl Methanesulfonate

Signal
Chemical Shift
(δ, ppm)
(Predicted)

Multiplicity Integration Assignment

a ~4.1 - 4.2
Doublet of

doublets (dd)
2H -CH₂-O-

b ~3.0 Singlet (s) 3H CH₃-S-

c ~1.8 - 1.9 Multiplet (m) 1H -CH(CH₃)-

d ~1.4 - 1.5 Multiplet (m) 2H -CH₂-CH₃

e ~0.95 Doublet (d) 3H -CH(CH₃)-

f ~0.90 Triplet (t) 3H -CH₂-CH₃

Interpretation and Rationale:
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Signal a (-CH₂-O-): The two protons on the carbon adjacent to the oxygen of the mesylate

group are expected to be diastereotopic due to the adjacent chiral center. They will appear

as a complex multiplet, likely a doublet of doublets, in the region of 4.1-4.2 ppm. The

significant downfield shift is due to the strong deshielding effect of the electronegative

oxygen atom.

Signal b (CH₃-S-): The three protons of the methyl group on the sulfur atom are in a unique

chemical environment and will appear as a sharp singlet at approximately 3.0 ppm.

Signal c (-CH(CH₃)-): The single proton at the chiral center (C2) will be coupled to the

adjacent methylene and methyl protons, resulting in a complex multiplet around 1.8-1.9 ppm.

Signal d (-CH₂-CH₃): The two protons of the methylene group in the ethyl substituent will

appear as a multiplet around 1.4-1.5 ppm, coupled to both the methine proton and the

terminal methyl protons.

Signal e (-CH(CH₃)-): The three protons of the methyl group attached to the chiral center will

appear as a doublet around 0.95 ppm due to coupling with the methine proton.

Signal f (-CH₂-CH₃): The three protons of the terminal methyl group will appear as a triplet

around 0.90 ppm due to coupling with the adjacent methylene protons.

The predicted splitting patterns and integrations are consistent with the structure of the 2-

methylbutyl group.[3][4]

¹H NMR Workflow

Sample Preparation
(CDCl₃ or other suitable solvent)

Data Acquisition
(e.g., 400 MHz Spectrometer)

Data Processing
(Fourier Transform, Phasing, Baseline Correction)

Spectral Analysis
(Chemical Shift, Integration, Multiplicity)

Structure Confirmation

Click to download full resolution via product page

Caption: Standard workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy
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The proton-decoupled ¹³C NMR spectrum of (S)-(+)-2-Methylbutyl methanesulfonate is

expected to show six distinct signals, corresponding to each of the unique carbon atoms in the

molecule.

Table 2: Predicted ¹³C NMR Data for (S)-(+)-2-Methylbutyl Methanesulfonate

Signal
Chemical Shift (δ, ppm)
(Predicted)

Assignment

1 ~75 -CH₂-O-

2 ~37 CH₃-S-

3 ~34 -CH(CH₃)-

4 ~26 -CH₂-CH₃

5 ~16 -CH(CH₃)-

6 ~11 -CH₂-CH₃

Interpretation and Rationale:

Signal 1 (-CH₂-O-): The carbon atom bonded to the oxygen of the mesylate group is the

most deshielded of the alkyl carbons, appearing around 75 ppm.

Signal 2 (CH₃-S-): The carbon of the methyl group attached to the sulfur atom will have a

characteristic chemical shift of around 37 ppm.

Signal 3 (-CH(CH₃)-): The methine carbon at the chiral center is expected to appear around

34 ppm.

Signal 4 (-CH₂-CH₃): The methylene carbon of the ethyl group will resonate at approximately

26 ppm.

Signal 5 (-CH(CH₃)-): The methyl carbon attached to the chiral center is predicted to be

around 16 ppm.
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Signal 6 (-CH₂-CH₃): The terminal methyl carbon of the ethyl group is the most shielded

carbon and will appear at the most upfield position, around 11 ppm.

The predicted chemical shifts for the 2-methylbutyl moiety are based on data from structurally

similar compounds.[4][5]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation, which corresponds to vibrational transitions. The IR spectrum

of (S)-(+)-2-Methylbutyl methanesulfonate will be dominated by absorptions from the

methanesulfonate group and the alkyl C-H bonds.

Table 3: Characteristic IR Absorption Bands for (S)-(+)-2-Methylbutyl Methanesulfonate

Wavenumber (cm⁻¹)
(Predicted)

Intensity Assignment

2960-2850 Strong C-H stretching (alkyl)

1465, 1375 Medium C-H bending (alkyl)

1360-1340 Strong S=O asymmetric stretching

1180-1160 Strong S=O symmetric stretching

1000-960 Strong S-O stretching

Interpretation and Rationale:

C-H Stretching: Strong absorptions in the 2960-2850 cm⁻¹ region are characteristic of C-H

stretching vibrations in the alkyl portion of the molecule.[6]

C-H Bending: Medium intensity peaks around 1465 cm⁻¹ and 1375 cm⁻¹ correspond to the

bending vibrations of the CH₂ and CH₃ groups.[6]

S=O Stretching: The most prominent features in the IR spectrum of a mesylate are the

strong absorptions due to the asymmetric and symmetric stretching of the S=O bonds, which

are expected to appear around 1360-1340 cm⁻¹ and 1180-1160 cm⁻¹, respectively.[7][8][9]
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S-O Stretching: A strong band in the 1000-960 cm⁻¹ region is attributed to the S-O single

bond stretching vibration.[7][9]

IR Spectroscopy Logic

Molecule Irradiated with IR Light

Functional Groups Absorb Specific Frequencies

Vibrational Transitions Occur

Detector Measures Transmittance

Spectrum Generated

Functional Group Identification

Click to download full resolution via product page

Caption: The fundamental principle of IR spectroscopy.

Experimental Protocols
To obtain high-quality spectroscopic data, proper experimental procedures are essential.
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NMR Sample Preparation and Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of (S)-(+)-2-Methylbutyl
methanesulfonate in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5

mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ =

0.00 ppm).

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer.

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be

averaged to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Proton decoupling

should be used to simplify the spectrum to single lines for each carbon. A larger number of

scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

IR Sample Preparation and Acquisition
Sample Preparation: As (S)-(+)-2-Methylbutyl methanesulfonate is a liquid, the spectrum

can be conveniently recorded as a neat thin film between two salt plates (e.g., NaCl or KBr).

Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used in a solution cell.

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR)

spectrometer. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of

4000-400 cm⁻¹. A background spectrum of the salt plates (or solvent) should be recorded

and subtracted from the sample spectrum.

Conclusion
The combination of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a powerful and

comprehensive method for the structural elucidation and purity assessment of (S)-(+)-2-
Methylbutyl methanesulfonate. The predicted spectroscopic data and interpretations

presented in this guide serve as a valuable reference for researchers working with this chiral

building block, ensuring its correct identification and quality control in synthetic applications.

The chirality of the molecule, while not directly observable by standard NMR and IR, is

confirmed by its optical activity.[1][2]
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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